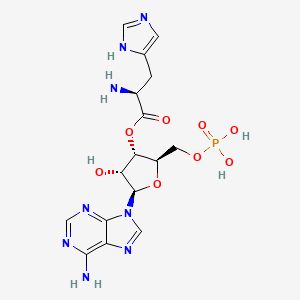
3'-L-histidyl-AMP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-L-histidyl-AMP can be synthesized through the formal condensation of the carboxy group of L-histidine with the 3’-hydroxy group of AMP . The reaction typically involves the use of coupling agents to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for 3’-L-histidyl-AMP are not well-documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3’-L-histidyl-AMP undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield L-histidine and AMP.
Oxidation and Reduction:
Substitution: The amino and phosphate groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids and bases for hydrolysis, oxidizing and reducing agents for redox reactions, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include L-histidine, AMP, and various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
3’-L-histidyl-AMP has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is studied for its role as a metabolite in Mycoplasma genitalium.
Industry: It is used in the development of biosensors for the detection of histidine and related compounds.
Mechanism of Action
The mechanism of action of 3’-L-histidyl-AMP involves its role as a substrate in enzymatic reactions. It is recognized by specific enzymes such as histidyl-tRNA synthetase, which facilitates the transfer of the histidyl group to tRNA . This process is crucial for protein synthesis and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
3’-L-histidyl-AMP disodium: A similar compound used for nucleoside modification.
Adenosine monophosphate (AMP): The parent compound of 3’-L-histidyl-AMP.
L-histidine: The amino acid component of 3’-L-histidyl-AMP.
Uniqueness
3’-L-histidyl-AMP is unique due to its specific ester linkage between L-histidine and AMP, which imparts distinct biochemical properties and roles in metabolic pathways .
Properties
Molecular Formula |
C16H21N8O8P |
|---|---|
Molecular Weight |
484.36 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C16H21N8O8P/c17-8(1-7-2-19-4-20-7)16(26)32-12-9(3-30-33(27,28)29)31-15(11(12)25)24-6-23-10-13(18)21-5-22-14(10)24/h2,4-6,8-9,11-12,15,25H,1,3,17H2,(H,19,20)(H2,18,21,22)(H2,27,28,29)/t8-,9+,11+,12+,15+/m0/s1 |
InChI Key |
RFYALXSQLZNRJP-OPYVMVOTSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


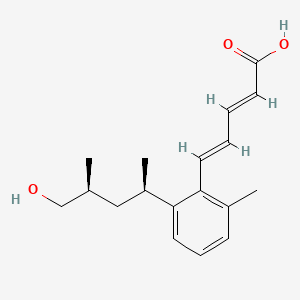
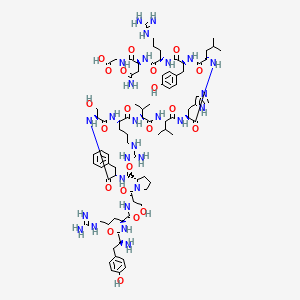
![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)
![tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12374008.png)
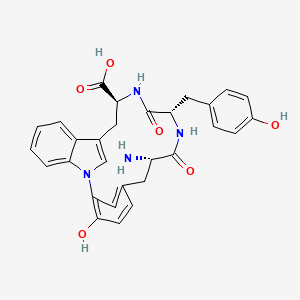

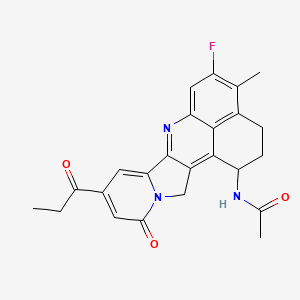
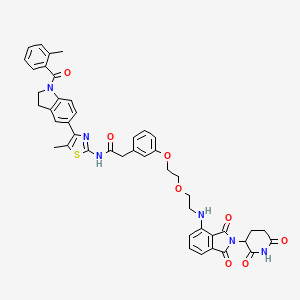
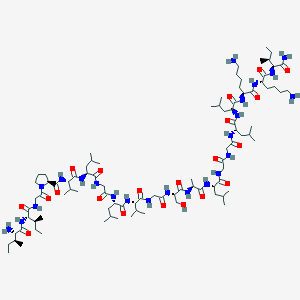
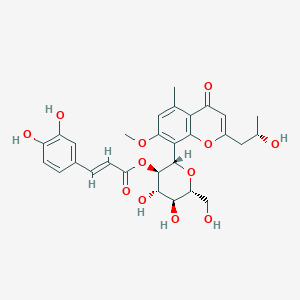
![1-(4-anilinophenoxy)-3-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol](/img/structure/B12374043.png)

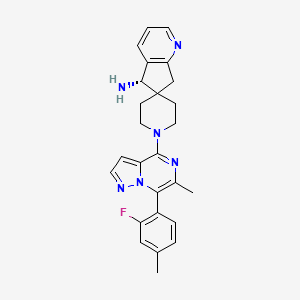
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12374052.png)
